molecular formula C3H3BrN2S B12330279 5-Bromo-1,2-thiazol-4-amine

5-Bromo-1,2-thiazol-4-amine

Cat. No.: B12330279
M. Wt: 179.04 g/mol
InChI Key: VDOXKDHLPHCPIJ-UHFFFAOYSA-N
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Description

5-Bromo-1,2-thiazol-4-amine is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 5-position and an amino group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-thiazol-4-amine typically involves the bromination of 1,2-thiazol-4-amine. One common method is the reaction of 1,2-thiazol-4-amine with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-bromination and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-thiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino-thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-thiazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit enzyme activity or interfere with DNA replication, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,2-thiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine and amino groups influences its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-bromo-1,2-thiazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-3-2(5)1-6-7-3/h1H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOXKDHLPHCPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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